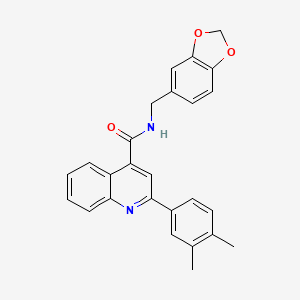![molecular formula C25H22N4O3 B14965263 N-(3-acetylphenyl)-2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B14965263.png)
N-(3-acetylphenyl)-2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-ACETYLPHENYL)-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolopyrimidine core, which is a fused bicyclic system containing both pyrrole and pyrimidine rings. This unique structure contributes to its chemical reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ACETYLPHENYL)-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors to form the pyrrolopyrimidine core, followed by functionalization to introduce the acetylphenyl and cyclopropyl groups.
Cyclization Step: The initial step involves the formation of the pyrrolopyrimidine core through a cyclization reaction. This can be achieved by reacting a suitable pyrimidine derivative with a pyrrole precursor under acidic or basic conditions.
Functionalization Step: The next step involves the introduction of the acetylphenyl and cyclopropyl groups. This can be done through various functionalization reactions such as Friedel-Crafts acylation, nucleophilic substitution, or palladium-catalyzed coupling reactions.
Industrial Production Methods
In an industrial setting, the production of N-(3-ACETYLPHENYL)-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N-(3-ACETYLPHENYL)-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Grignard reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学研究应用
N-(3-ACETYLPHENYL)-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including anti-inflammatory, antibacterial, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, infectious diseases, and inflammatory disorders.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of N-(3-ACETYLPHENYL)-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
N-(3-ACETYLPHENYL)-2-[4-OXO-7-(2-THIENYL)PYRIDO[3’,2’4,5]THIENO[3,2-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE: A similar compound with a thienyl group instead of a cyclopropyl group.
N-(3-ACETYLPHENYL)-2-[4-OXO-7-(2-FLUOROPHENYL)PYRROLO[3,2-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE: A similar compound with a fluorophenyl group instead of a phenyl group.
Uniqueness
The uniqueness of N-(3-ACETYLPHENYL)-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE lies in its specific structural features, such as the cyclopropyl and acetylphenyl groups, which contribute to its distinct chemical reactivity and biological activities. These structural differences can result in variations in potency, selectivity, and pharmacokinetic properties compared to similar compounds.
属性
分子式 |
C25H22N4O3 |
|---|---|
分子量 |
426.5 g/mol |
IUPAC 名称 |
N-(3-acetylphenyl)-2-(3-cyclopropyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C25H22N4O3/c1-16(30)18-8-5-9-19(12-18)27-22(31)14-28-13-21(17-6-3-2-4-7-17)23-24(28)25(32)29(15-26-23)20-10-11-20/h2-9,12-13,15,20H,10-11,14H2,1H3,(H,27,31) |
InChI 键 |
FSERXOOINJZSBI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)C4CC4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine 3-oxide](/img/structure/B14965189.png)
![5-(3,4-Difluorophenyl)-7-ethoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14965191.png)
![7-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14965196.png)
![1-(4-{4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}phenyl)ethanone](/img/structure/B14965209.png)
![5-{[(5-Fluoro-2-methylphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14965211.png)

![3-amino-4-(4-methylphenyl)-N-(4-nitrophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B14965222.png)


![1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(2-methoxyphenyl)urea](/img/structure/B14965239.png)
![2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14965242.png)
![1-(4-chlorophenyl)-N-[3-(propan-2-yloxy)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14965244.png)
![1-(3-chlorophenyl)-N-(2-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14965250.png)

